molecular formula C15H24ClN3O B024614 delta(sup 4)-1,2,4-Oxadiazoline, 5-(3-(diethylamino)propyl)-3-phenyl-, hydrochloride CAS No. 102504-40-5

delta(sup 4)-1,2,4-Oxadiazoline, 5-(3-(diethylamino)propyl)-3-phenyl-, hydrochloride

Cat. No. B024614
M. Wt: 297.82 g/mol
InChI Key: MYDGXUOXBHOOAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Delta(sup 4)-1,2,4-Oxadiazoline, 5-(3-(diethylamino)propyl)-3-phenyl-, hydrochloride, also known as Ro 15-4513, is a compound that has been widely used in scientific research due to its unique properties. Ro 15-4513 is a selective antagonist of the GABA(A) receptor, which is a neurotransmitter receptor that plays a crucial role in the central nervous system.

Mechanism Of Action

Delta(sup 4)-1,2,4-Oxadiazoline, 5-(3-(diethylamino)propyl)-3-phenyl-, hydrochloride 15-4513 is a selective antagonist of the GABA(A) receptor. It binds to the benzodiazepine site on the GABA(A) receptor, which is a site that is involved in the modulation of the receptor by benzodiazepines. By binding to this site, delta(sup 4)-1,2,4-Oxadiazoline, 5-(3-(diethylamino)propyl)-3-phenyl-, hydrochloride 15-4513 blocks the effects of benzodiazepines on the GABA(A) receptor. This leads to a decrease in the inhibitory effects of GABA on the central nervous system.

Biochemical And Physiological Effects

Delta(sup 4)-1,2,4-Oxadiazoline, 5-(3-(diethylamino)propyl)-3-phenyl-, hydrochloride 15-4513 has several biochemical and physiological effects. It has been shown to decrease the sedative effects of benzodiazepines and alcohol. It has also been shown to increase the anxiety-like behavior in animals. delta(sup 4)-1,2,4-Oxadiazoline, 5-(3-(diethylamino)propyl)-3-phenyl-, hydrochloride 15-4513 has been used to study the role of the GABA(A) receptor in the development of tolerance to benzodiazepines and alcohol.

Advantages And Limitations For Lab Experiments

Delta(sup 4)-1,2,4-Oxadiazoline, 5-(3-(diethylamino)propyl)-3-phenyl-, hydrochloride 15-4513 has several advantages for lab experiments. It is a selective antagonist of the GABA(A) receptor, which allows for the study of the specific effects of the receptor. It has been widely used in scientific research, which allows for the comparison of results across different studies. However, delta(sup 4)-1,2,4-Oxadiazoline, 5-(3-(diethylamino)propyl)-3-phenyl-, hydrochloride 15-4513 also has some limitations for lab experiments. It has been shown to have some off-target effects, which can lead to the misinterpretation of results. It also has a short half-life, which can make it difficult to maintain a stable concentration in experiments.

Future Directions

There are several future directions for research on delta(sup 4)-1,2,4-Oxadiazoline, 5-(3-(diethylamino)propyl)-3-phenyl-, hydrochloride 15-4513. One direction is the study of the role of the GABA(A) receptor in the development of alcohol dependence. Another direction is the study of the effects of delta(sup 4)-1,2,4-Oxadiazoline, 5-(3-(diethylamino)propyl)-3-phenyl-, hydrochloride 15-4513 on the GABA(A) receptor in different brain regions. Additionally, the development of more selective antagonists of the GABA(A) receptor could lead to a better understanding of the role of the receptor in the central nervous system.

Synthesis Methods

The synthesis of delta(sup 4)-1,2,4-Oxadiazoline, 5-(3-(diethylamino)propyl)-3-phenyl-, hydrochloride 15-4513 involves several steps. The first step is the reaction of 3-phenylpropionitrile with ethyl chloroacetate to form ethyl 3-phenylpropionate. The second step is the reaction of ethyl 3-phenylpropionate with hydrazine hydrate to form 3-phenyl-1,2,4-oxadiazol-5-one. The third step is the reaction of 3-phenyl-1,2,4-oxadiazol-5-one with diethylaminoethyl chloride hydrochloride to form delta(sup 4)-1,2,4-Oxadiazoline, 5-(3-(diethylamino)propyl)-3-phenyl-, hydrochloride 15-4513 hydrochloride.

Scientific Research Applications

Delta(sup 4)-1,2,4-Oxadiazoline, 5-(3-(diethylamino)propyl)-3-phenyl-, hydrochloride 15-4513 has been widely used in scientific research due to its unique properties. It is a selective antagonist of the GABA(A) receptor, which is a neurotransmitter receptor that plays a crucial role in the central nervous system. delta(sup 4)-1,2,4-Oxadiazoline, 5-(3-(diethylamino)propyl)-3-phenyl-, hydrochloride 15-4513 has been used to study the role of the GABA(A) receptor in alcohol dependence, anxiety, and sleep disorders. It has also been used to study the effects of alcohol on the GABA(A) receptor.

properties

CAS RN

102504-40-5

Product Name

delta(sup 4)-1,2,4-Oxadiazoline, 5-(3-(diethylamino)propyl)-3-phenyl-, hydrochloride

Molecular Formula

C15H24ClN3O

Molecular Weight

297.82 g/mol

IUPAC Name

diethyl-[3-(3-phenyl-2H-oxadiazol-5-yl)propyl]azanium;chloride

InChI

InChI=1S/C15H23N3O.ClH/c1-3-17(4-2)12-8-11-15-13-18(16-19-15)14-9-6-5-7-10-14;/h5-7,9-10,13,16H,3-4,8,11-12H2,1-2H3;1H

InChI Key

MYDGXUOXBHOOAM-UHFFFAOYSA-N

SMILES

CC[NH+](CC)CCCC1=CN(NO1)C2=CC=CC=C2.[Cl-]

Canonical SMILES

CC[NH+](CC)CCCC1=CN(NO1)C2=CC=CC=C2.[Cl-]

synonyms

diethyl-[3-(3-phenyl-2H-oxadiazol-5-yl)propyl]azanium chloride

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.